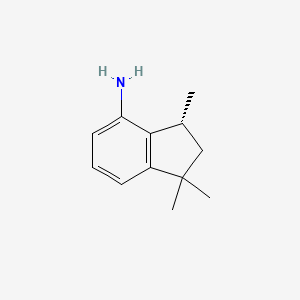
(R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine
概述
描述
®-1,1,3-trimethyl-4-aminoindane is an organic compound belonging to the indane family It features a unique structure with a chiral center, making it an enantiomerically pure compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,3-trimethyl-4-aminoindane typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,1,3-trimethylindane.
Amination: The key step involves the introduction of an amino group at the 4-position. This can be achieved through a variety of methods, including reductive amination or nucleophilic substitution.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization are employed.
Industrial Production Methods: In an industrial setting, the production of ®-1,1,3-trimethyl-4-aminoindane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: ®-1,1,3-trimethyl-4-aminoindane can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of various amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl or acyl groups.
科学研究应用
®-1,1,3-trimethyl-4-aminoindane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1,1,3-trimethyl-4-aminoindane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.
相似化合物的比较
1,1,3-trimethylindane: Lacks the amino group, making it less versatile in chemical reactions.
4-aminoindane: Lacks the methyl groups, affecting its steric and electronic properties.
1,1,3-trimethyl-4-hydroxyindane: Contains a hydroxyl group instead of an amino group, leading to different reactivity.
Uniqueness: ®-1,1,3-trimethyl-4-aminoindane stands out due to its chiral nature and the presence of both methyl and amino groups. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
125349-37-3 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC 名称 |
(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-amine |
InChI |
InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3/t8-/m1/s1 |
InChI 键 |
KYWYAWFSWFSPAY-MRVPVSSYSA-N |
手性 SMILES |
C[C@@H]1CC(C2=C1C(=CC=C2)N)(C)C |
规范 SMILES |
CC1CC(C2=C1C(=CC=C2)N)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














